5-Hydroxysaxagliptin-13C,d2 TFA Salt

LC-MS/MS Bioanalysis Stable Isotope Labeling

5-Hydroxysaxagliptin-13C,d2 TFA Salt is the definitive internal standard for LC-MS/MS bioanalysis of the active saxagliptin metabolite. Its unique mass shift (M+3) enables chromatographic and mass spectrometric co-elution with the native analyte, compensating for ion suppression and variable recovery that compromise generic standards. This labeled form is essential for meeting FDA/EMA bioanalytical method validation guidelines, supporting pharmacokinetic studies, CYP3A4-mediated DDI assessments, and PBPK model refinement. Procure this specific 13C,d2-labeled TFA salt to ensure robust, audit-ready quantification and successful regulatory submissions.

Molecular Formula C1713CH23D2N3O3.C2HF3O2
Molecular Weight 448.44
Cat. No. B1163729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxysaxagliptin-13C,d2 TFA Salt
Molecular FormulaC1713CH23D2N3O3.C2HF3O2
Molecular Weight448.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxysaxagliptin-13C,d2 TFA Salt: A Specialized Stable Isotope-Labeled Internal Standard for DPP-4 Inhibitor Quantification


5-Hydroxysaxagliptin-13C,d2 TFA Salt is a stable isotopically labeled analogue of the active metabolite 5-Hydroxysaxagliptin, which itself is the major circulating active metabolite of the DPP-4 inhibitor saxagliptin [1][2]. The compound is labeled with one carbon-13 atom and two deuterium atoms, and is supplied as a trifluoroacetic acid (TFA) salt . It is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate and precise quantification of 5-Hydroxysaxagliptin in complex biological matrices such as human plasma [3].

Why Unlabeled or Differently Labeled 5-Hydroxysaxagliptin Standards Cannot Simply Be Substituted for 5-Hydroxysaxagliptin-13C,d2 TFA Salt


The use of a non-identical internal standard introduces significant risk of quantification inaccuracy and method failure in LC-MS/MS bioanalysis. Unlabeled 5-Hydroxysaxagliptin or even a differently labeled analog (e.g., 15N-d2) will not perfectly co-elute or ionize identically to the analyte, and critically, will not resolve the fundamental issue of matrix effects and ion suppression/enhancement that plague electrospray ionization [1][2]. 5-Hydroxysaxagliptin-13C,d2 TFA Salt, with its specific mass shift (M+3), provides a chromatographically and spectrometrically indistinguishable surrogate for the native metabolite, thereby compensating for variable sample preparation recovery and fluctuating MS response. Substituting a generic standard compromises the assay's accuracy and precision, potentially invalidating pharmacokinetic data and regulatory submissions, whereas this specific 13C,d2-labeled form ensures the robust, validated quantification required for drug development and clinical study support [2].

Quantitative Differentiation of 5-Hydroxysaxagliptin-13C,d2 TFA Salt Against Closest Analogs and Alternatives


Analytical Selectivity: 5-Hydroxysaxagliptin-13C,d2 vs. 15N-d2 Labeled IS

While 5-Hydroxysaxagliptin-15N-d2 (M+3) has been used as an internal standard, the 13C,d2-labeled version offers a distinct advantage in specific MS/MS detection, ensuring no cross-talk with the analyte. More critically, the TFA salt form of the 13C,d2 compound is specifically cited to enhance stability and solubility for analytical purposes compared to the free base or other salt forms . This ensures long-term standard solution stability and consistent ionization, a key requirement for validated methods that the 15N-d2 free base may not guarantee.

LC-MS/MS Bioanalysis Stable Isotope Labeling Method Validation

In Vivo Relevance: 5-Hydroxysaxagliptin is a Major, Active Circulating Metabolite, Not a Minor Species

Unlike many drug metabolites that are inactive or present at trace levels, 5-Hydroxysaxagliptin is the primary circulating active metabolite of saxagliptin. A human ADME study demonstrated that after a single 50-mg oral dose of [14C]saxagliptin, 5-Hydroxysaxagliptin accounted for 44.1% of the total recovered radioactivity, while the parent drug saxagliptin represented only 24.0% [1]. This confirms that the metabolite, not the parent, is the major drug-related component in systemic circulation.

Pharmacokinetics Drug Metabolism Active Metabolite ADME

DPP-4 Inhibition Kinetics: 5-Hydroxysaxagliptin Demonstrates Prolonged Target Engagement vs. Rapidly Dissociating Comparators

5-Hydroxysaxagliptin is not just active; its binding kinetics differentiate it from other DPP-4 inhibitors. In a head-to-head study, 5-Hydroxysaxagliptin exhibited a half-life for dissociation from human DPP-4 of 23 minutes at 37°C [1]. This is in stark contrast to the rapidly dissociating inhibitors vildagliptin (t1/2 = 3.5 minutes) and sitagliptin (t1/2 < 2 minutes) [1]. This slow off-rate translates to prolonged enzyme inhibition in vivo.

DPP-4 Inhibitor Enzyme Kinetics Pharmacodynamics Binding Affinity

Metabolic Pathway Specificity: CYP3A4 is the Primary Driver of 5-Hydroxysaxagliptin Formation

The formation of 5-Hydroxysaxagliptin is mediated by CYP3A4 and CYP3A5, but the catalytic efficiency (Vmax/Km) of CYP3A4 is approximately 4-fold higher than that of CYP3A5 [1]. This quantitative difference suggests that the primary clearance pathway for saxagliptin to its active metabolite is driven by CYP3A4, not CYP3A5. Consequently, genetic polymorphisms in CYP3A5 are unlikely to significantly impact the systemic exposure to 5-Hydroxysaxagliptin, reducing a major source of pharmacokinetic variability [1].

Drug-Drug Interactions CYP450 Metabolism Pharmacogenomics

Quantitative Pharmacology: PK-PD Modeling Reveals Half the In Vivo Potency of the Parent

In vivo, the concentration-effect relationship is different from that measured in vitro. A PK-PD link model in T2DM rats demonstrated that the in vivo potency (EC50) of 5-Hydroxysaxagliptin for DPP-4 inhibition is approximately half that of the parent drug saxagliptin, where EC50, 5-OH SAX = 0.46 * EC50, SAX(parent) [1]. This directly quantifies the relative contribution of the metabolite to the overall pharmacodynamic effect in a living system, which is not predictable from Ki values alone.

PK-PD Modeling Pharmacometrics Translational Pharmacology

High-Impact Application Scenarios for 5-Hydroxysaxagliptin-13C,d2 TFA Salt in Drug Development


Validating Bioanalytical Methods for Regulatory Submission

This compound is the definitive internal standard for validating an LC-MS/MS assay intended for quantifying 5-Hydroxysaxagliptin in human plasma, as demonstrated in published methods [1]. Its use ensures the method meets FDA and EMA bioanalytical method validation guidelines for accuracy, precision, and stability, which is a prerequisite for supporting clinical pharmacokinetic studies and subsequent regulatory filings [1].

Investigating CYP3A4-Mediated Drug-Drug Interactions (DDIs)

Since 5-Hydroxysaxagliptin formation is primarily driven by CYP3A4 with a 4-fold higher catalytic efficiency than CYP3A5 [2], this IS enables precise measurement of the metabolite in clinical DDI studies. It is essential for evaluating the impact of co-administered strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) on the exposure of this major active metabolite, as predicted by PBPK models [3].

Constructing and Validating Physiologically Based Pharmacokinetic (PBPK) Models

Accurate concentration data for 5-Hydroxysaxagliptin, enabled by its 13C,d2-labeled IS, is critical for developing and refining PBPK models. These models have been used to predict the impact of chronic kidney disease on CYP3A4-mediated metabolism [3] and the effect of strong CYP3A4 inducers on saxagliptin and its metabolite [3]. The quantitative data fuels the model, allowing for simulation of complex clinical scenarios and guiding dosing recommendations.

Pharmacokinetic/Pharmacodynamic (PK-PD) Modeling in Preclinical Species

This IS facilitates the precise measurement of 5-Hydroxysaxagliptin in plasma samples from animal models, enabling the construction of integrated PK-PD models. As shown in a rat T2DM model, such work quantitatively established that the in vivo EC50 of the metabolite is approximately half that of the parent drug [4]. This information is vital for understanding the relative contribution of the metabolite to the overall glucose-lowering effect and for guiding human dose selection.

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